2-(4-Methyl-2-nitrophenoxy)butanoyl chloride
Overview
Description
Preparation Methods
The synthesis of 2-(4-Methyl-2-nitrophenoxy)butanoyl chloride typically involves the reaction of 4-methyl-2-nitrophenol with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
2-(4-Methyl-2-nitrophenoxy)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
2-(4-Methyl-2-nitrophenoxy)butanoyl chloride is widely used in scientific research, particularly in the field of proteomics. It is used as a reagent for the modification of proteins and peptides, enabling the study of protein structure and function. Additionally, this compound is used in the synthesis of various organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-nitrophenoxy)butanoyl chloride involves its reactivity with nucleophiles. The chloride group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical reactions to modify proteins and peptides, thereby enabling the study of their structure and function .
Comparison with Similar Compounds
2-(4-Methyl-2-nitrophenoxy)butanoyl chloride can be compared with other similar compounds such as:
2-(4-Methyl-2-nitrophenoxy)acetyl chloride: This compound has a similar structure but with an acetyl group instead of a butanoyl group. It exhibits similar reactivity but may have different applications due to the difference in the acyl group.
2-(4-Methyl-2-nitrophenoxy)propionyl chloride: This compound has a propionyl group instead of a butanoyl group.
Properties
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)butanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-9(11(12)14)17-10-5-4-7(2)6-8(10)13(15)16/h4-6,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZQSORMRMLRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=C(C=C(C=C1)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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